molecular formula C12H24O11 B1215825 麦芽糖醇 CAS No. 585-88-6

麦芽糖醇

货号: B1215825
CAS 编号: 585-88-6
分子量: 344.31 g/mol
InChI 键: VQHSOMBJVWLPSR-WUJBLJFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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科学研究应用

Applications in the Food Industry

Maltitol finds extensive use across various food categories:

  • Bakery Products : It is utilized in baked goods to enhance sweetness while maintaining moisture and texture. Maltitol contributes to the browning reaction during baking, improving the aesthetic quality of products .
  • Confectionery : Maltitol is commonly found in chocolates, chewing gums, and hard candies. Its properties allow for a desirable mouthfeel and prevent excessive crystallization, which can affect texture .
  • Dairy Products : It is added to yogurt and ice creams as a bulking agent while reducing overall sugar content .
  • Dietary Supplements : Maltitol serves as a filler in tablets and powders, providing sweetness without significant caloric contribution .

Health Implications

Research indicates that maltitol poses minimal risk at lower doses; however, excessive consumption can lead to gastrointestinal issues such as diarrhea due to its incomplete absorption in the small intestine. The compound is metabolized primarily through fermentation by intestinal flora, resulting in gas production . A study comparing maltitol with sucrose showed that maltitol elicited lower peaks of plasma glucose and insulin, suggesting it may be more suitable for diabetic individuals .

Analytical Determination Methods

High-performance liquid chromatography (HPLC) is the primary method for determining maltitol levels in food products. This technique allows for accurate quantification and ensures compliance with safety regulations within the food industry .

Case Studies

  • Metabolic Study : A comparative study involving eight subjects demonstrated that maltitol resulted in significantly lower plasma glucose and insulin responses than sucrose after ingestion. The findings suggest that maltitol may be beneficial for blood sugar management in diabetic diets .
  • Sensory Evaluation : A study on maltitol biscuits indicated that products made with maltitol received favorable hedonic scores compared to those made with other sweeteners like sorbitol. This highlights maltitol's potential to enhance consumer acceptance of reduced-sugar products .

Summary Table of Maltitol Properties

PropertyMaltitolSucrose
Sweetness85-95% of sucrose100%
Caloric Value2.4 kcal/g4 kcal/g
Glycemic Index36 (crystalline), 52 (syrup)65
Primary UseSugar substituteGeneral sweetener
Gastrointestinal EffectsPossible diarrhea at high dosesGenerally well-tolerated

生化分析

Biochemical Properties

Maltitol plays a significant role in biochemical reactions, particularly in the context of its metabolism. It is hydrolyzed by the enzyme maltase-glucoamylase into glucose and sorbitol. The glucose is then utilized in glycolysis, while sorbitol is metabolized by sorbitol dehydrogenase into fructose . Maltitol interacts with various proteins and enzymes, including maltase-glucoamylase and sorbitol dehydrogenase, facilitating its breakdown and subsequent utilization in metabolic pathways.

Cellular Effects

Maltitol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect insulin secretion and glucose uptake in cells, thereby influencing cellular energy metabolism . Additionally, maltitol can modulate the expression of genes involved in carbohydrate metabolism, further impacting cellular functions.

Molecular Mechanism

At the molecular level, maltitol exerts its effects through interactions with specific enzymes and proteins. It binds to maltase-glucoamylase, facilitating its hydrolysis into glucose and sorbitol. The glucose produced enters glycolysis, while sorbitol is converted into fructose by sorbitol dehydrogenase . These interactions highlight the role of maltitol in modulating enzyme activity and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maltitol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Maltitol is relatively stable under physiological conditions, but prolonged exposure can lead to its gradual degradation . Long-term studies have shown that maltitol can influence cellular metabolism and gene expression over extended periods, highlighting its potential impact on cellular functions.

Dosage Effects in Animal Models

The effects of maltitol vary with different dosages in animal models. At lower doses, maltitol is generally well-tolerated and poses little risk to health . At higher doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort. Studies have also indicated potential complications in fetal development at high doses, emphasizing the importance of dosage regulation .

Metabolic Pathways

Maltitol is involved in several metabolic pathways, primarily through its breakdown into glucose and sorbitol. The glucose produced enters the glycolytic pathway, while sorbitol is metabolized into fructose by sorbitol dehydrogenase . These metabolic pathways highlight the role of maltitol in carbohydrate metabolism and energy production.

Transport and Distribution

Maltitol is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine and transported to various tissues where it undergoes metabolism . The distribution of maltitol within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of maltitol is primarily within the cytoplasm, where it undergoes enzymatic hydrolysis and metabolism. Maltitol does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its activity and function are largely dependent on its interactions with enzymes and proteins within the cytoplasm.

化学反应分析

反应类型: 麦芽糖醇会发生几种类型的化学反应,包括:

常用试剂和条件:

主要生成产物:

生物活性

Maltitol is a sugar alcohol commonly used as a low-calorie sweetener in various food products. Its unique properties not only provide sweetness but also contribute to health benefits, particularly in dental health and metabolic responses. This article explores the biological activity of maltitol, focusing on its antibacterial effects, metabolic pathways, and implications for human health.

Maltitol (C12_{12}H24_{24}O11_{11}) is synthesized from maltose through hydrogenation. It has a molecular weight of approximately 379.08 daltons and offers about 90% of the sweetness of sucrose, making it an attractive substitute for sugar in food products .

Absorption and Excretion

Maltitol is partially absorbed in the gastrointestinal tract, with excess being fermented by gut microbiota. Studies indicate that while some maltitol is absorbed, it is rapidly excreted unchanged in urine . The metabolic pathway primarily involves fermentation, which results in lower postprandial glycemic responses compared to glucose .

Antibacterial Activity

Maltitol exhibits significant antibacterial properties, particularly against Streptococcus mutans, a primary bacterium implicated in dental caries. Research has shown that maltitol can inhibit the growth of this bacterium, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported at 20 mg/mL and 40 mg/mL, respectively .

Case Study: Chewing Gum Intervention

A study involving 153 participants evaluated the impact of maltitol-sweetened chewing gum on oral microbiota. Participants who chewed maltitol gum exhibited a lower abundance of harmful bacterial species compared to those using regular gum or no gum at all. This suggests that maltitol may play a role in reducing dental plaque formation and improving oral health .

Gastrointestinal Effects

While maltitol is generally well-tolerated, it can cause mild gastrointestinal symptoms such as bloating and flatulence when consumed in large amounts. A study assessing the digestive tolerance of maltitol found that participants reported increased gastrointestinal discomfort after consuming products containing maltitol compared to those containing glucose . However, these effects were considered mild and manageable.

Comparative Analysis of Maltitol with Other Sweeteners

Sweetener Caloric Value (kcal/g) Glycemic Index Antibacterial Activity Digestive Tolerance
Maltitol2.135YesMild discomfort
Sorbitol2.69NoModerate discomfort
Xylitol2.47YesMild discomfort

属性

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044444
Record name 4-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder, Solid
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, slightly soluble in ethanol
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Maltitol
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Color/Form

White powder

CAS No.

585-88-6
Record name Maltitol
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Record name Maltitol [BAN:NF]
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Record name Maltitol
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Record name D-Glucitol, 4-O-.alpha.-D-glucopyranosyl-
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Record name MALTITOL
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Record name Maltitol
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Record name Maltitol
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Melting Point

148 to 151 °C, 146-147 °C, 147 - 153 °C
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Maltitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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